molecular formula C6H10N4O B12862045 5-Amino-3,4-dimethyl-1H-pyrazole-1-carboxamide

5-Amino-3,4-dimethyl-1H-pyrazole-1-carboxamide

Cat. No.: B12862045
M. Wt: 154.17 g/mol
InChI Key: BLAMUYGWVWHGRS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3,4-dimethyl-1H-pyrazole-1-carboxamide typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 3,4-dimethyl-1H-pyrazole with an amino group donor under controlled conditions . The reaction is often catalyzed by acids such as p-toluenesulfonic acid (p-TSA) and carried out in solvents like water or ethanol to achieve good yields .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by cyclocondensation reactions. The use of heterogeneous catalysts like Amberlyst-70 can offer eco-friendly attributes and simplify reaction workup .

Chemical Reactions Analysis

Types of Reactions

5-Amino-3,4-dimethyl-1H-pyrazole-1-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex heterocyclic compounds .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that 5-amino-3,4-dimethyl-1H-pyrazole-1-carboxamide exhibits notable antimicrobial properties against various bacterial strains. The following table summarizes its antibacterial efficacy:

Bacterial StrainConcentration Tested (µg/mL)Inhibition (%)
Escherichia coli4085
Bacillus subtilis4090
Proteus vulgaris4080

The compound's mechanism of action may involve modulation of plasma free fatty acids and interference with metabolic pathways within bacterial cells .

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity against strains such as Aspergillus niger. Comparative studies indicate that it performs similarly to established antifungal agents .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives, including this compound, has been extensively studied. It has been found to exhibit significant activity comparable to standard anti-inflammatory drugs like indomethacin in various models of inflammation .

Anticancer Activity

Several studies have explored the anticancer potential of this compound. Notably, it has shown promising results against various cancer cell lines. For instance:

Cancer Cell LineIC50 (µM)
A549 (Lung carcinoma)0.39
MCF-7 (Breast cancer)0.46
HCT116 (Colon cancer)0.30

These findings suggest that the compound may serve as a lead structure for developing novel anticancer agents .

Soil Nitrification Inhibition

This compound has been found to inhibit soil nitrification effectively while enhancing nitrite reductase activity. This property can be beneficial in agricultural practices aimed at reducing nitrogen loss and improving soil health .

Environmental Applications

The compound's ability to modulate biochemical pathways also extends to environmental applications, particularly in managing soil health and fertility through its effects on microbial populations involved in nitrogen cycling .

Case Studies

  • Antitubercular Activity : A series of pyrazole compounds were tested against Mycobacterium tuberculosis, with some derivatives showing promising results comparable to standard treatments. This highlights the potential of this compound in developing new antitubercular drugs .
  • Cryptosporidium Inhibition : Selective inhibitors based on the pyrazole scaffold have been effective against Cryptosporidium parvum, a leading cause of pediatric diarrhea. These findings indicate the potential for this compound in treating parasitic infections .

Mechanism of Action

The mechanism of action of 5-Amino-3,4-dimethyl-1H-pyrazole-1-carboxamide involves its interaction with specific molecular targets. The amino and carboxamide groups enable the compound to form hydrogen bonds and interact with active sites of enzymes and receptors. This interaction can inhibit or modulate the activity of these biological targets, leading to various therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-3,4-dimethyl-1H-pyrazole-1-carboxamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for the synthesis of specialized heterocyclic structures and the development of novel pharmaceuticals .

Biological Activity

5-Amino-3,4-dimethyl-1H-pyrazole-1-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazole ring with an amino group and a carboxamide functional group. The unique arrangement of these functional groups enhances its reactivity and interaction with biological targets.

Property Description
Molecular Formula C₅H₈N₄O
Molecular Weight 156.14 g/mol
Functional Groups Amino (-NH₂), Carboxamide (-C(=O)NH₂)

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with active sites on enzymes and receptors. This interaction can modulate enzymatic activity and influence various biochemical pathways, making it a candidate for drug development targeting specific molecular interactions.

1. Enzyme Inhibition

Research indicates that this compound can act as an enzyme inhibitor. Its structural features allow it to effectively bind to enzyme active sites, potentially leading to the inhibition of specific biochemical pathways.

2. Anticancer Potential

Recent studies have explored the compound's potential as an anticancer agent. For instance, derivatives of 5-amino-pyrazole compounds have shown promising results against various cancer cell lines:

Cell Line IC₅₀ (nM) Notes
NCI-H520 (Lung Cancer)19Strong proliferation suppression
SNU-16 (Gastric Cancer)59Significant growth inhibition
KATO III (Gastric Cancer)73Effective against cancer proliferation

These findings suggest that modifications to the pyrazole structure can enhance its anticancer activity against different types of cancer cells .

3. Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory properties. Studies demonstrate that certain derivatives exhibit significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, indicating potential use in treating inflammatory diseases .

4. Antimicrobial Activity

This compound has shown antimicrobial effects against various bacterial strains. Research indicates that compounds with similar structures can effectively inhibit the growth of Gram-positive and Gram-negative bacteria .

Case Studies

Case Study 1: Anticancer Activity
In a study focused on FGFR inhibitors, derivatives of pyrazole were synthesized and tested for their ability to inhibit FGFRs associated with cancer proliferation. The study highlighted that specific structural modifications significantly enhanced potency against FGFR mutants .

Case Study 2: Anti-inflammatory Effects
A series of pyrazole derivatives were synthesized and evaluated for their anti-inflammatory effects in animal models. The results indicated that some compounds exhibited comparable efficacy to established anti-inflammatory drugs like dexamethasone .

Properties

Molecular Formula

C6H10N4O

Molecular Weight

154.17 g/mol

IUPAC Name

5-amino-3,4-dimethylpyrazole-1-carboxamide

InChI

InChI=1S/C6H10N4O/c1-3-4(2)9-10(5(3)7)6(8)11/h7H2,1-2H3,(H2,8,11)

InChI Key

BLAMUYGWVWHGRS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C)C(=O)N)N

Origin of Product

United States

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